An In-depth Technical Guide to the Synthesis and Characterization of Ceramide C6-d7
An In-depth Technical Guide to the Synthesis and Characterization of Ceramide C6-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Ceramide C6-d7 (d-erythro-N-hexanoyl-d7-sphingosine). This deuterated analog of the bioactive lipid C6 ceramide serves as an invaluable tool, primarily as an internal standard for mass spectrometry-based lipidomics, enabling precise quantification of endogenous short-chain ceramides.
Introduction to Ceramide C6-d7
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, inflammation, and cellular stress responses.[1][2][3] Short-chain ceramides, like C6 ceramide, are cell-permeable and are often used experimentally to mimic the effects of endogenous ceramides generated in response to cellular stimuli.
Ceramide C6-d7 is an isotopically labeled version of C6 ceramide where seven hydrogen atoms on the N-hexanoyl acyl chain have been replaced with deuterium. This substitution results in a mass shift of +7 Da, making it easily distinguishable from its endogenous counterpart by mass spectrometry, without significantly altering its chemical properties. This characteristic is essential for its use as an internal standard in quantitative studies.
Synthesis of Ceramide C6-d7
The synthesis of Ceramide C6-d7 is achieved through the formation of an amide bond between a D-erythro-sphingosine backbone and a deuterated hexanoic acid (Hexanoic acid-d7). A common and efficient method for this coupling reaction utilizes a phosphonium-based coupling reagent such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
Synthesis Workflow
The general workflow for the synthesis involves the activation of the carboxylic acid group of hexanoic acid-d7, followed by nucleophilic attack from the primary amine of sphingosine.
Caption: Workflow for the synthesis of Ceramide C6-d7.
Experimental Protocol: Amide Coupling with PyBOP
This protocol describes the solution-phase synthesis of Ceramide C6-d7.
Materials:
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D-erythro-sphingosine (1.0 eq.)
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Hexanoic acid-d7 (1.1 eq.)
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PyBOP (1.2 eq.)
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Diisopropylethylamine (DIPEA) (3.0 eq.)
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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10% aqueous citric acid
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluent (e.g., DCM/Methanol gradient)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphingosine (1.0 eq.) and hexanoic acid-d7 (1.1 eq.) in anhydrous DMF.
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Cool the solution to 0°C in an ice bath.
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Add DIPEA (3.0 eq.) to the stirred solution.
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Add PyBOP (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
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Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine.[4][5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Ceramide C6-d7.
Characterization of Ceramide C6-d7
Confirmation of the structure and purity of the synthesized Ceramide C6-d7 is performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Characterization Workflow
Caption: Workflow for the structural characterization of Ceramide C6-d7.
Mass Spectrometry
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the primary technique for characterizing Ceramide C6-d7. The analysis confirms the correct molecular weight and provides structural information through fragmentation patterns.
Protocol: ESI-MS Analysis
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Prepare a dilute solution of Ceramide C6-d7 in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
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Infuse the sample directly into the ESI source or inject it via a liquid chromatography system.
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Acquire full scan mass spectra in positive ion mode to identify the protonated molecular ion [M+H]⁺.
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Perform tandem MS (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum. Key fragments arise from the cleavage of the sphingoid backbone.[6]
Quantitative Data: Mass Spectrometry
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Ion Type | Expected m/z | Key Fragment Ions (m/z) |
| Ceramide C6-d7 | C₂₄H₄₀D₇NO₃ | 404.68 | [M+H]⁺ | 405.69 | 264.3 (sphingosine backbone), 246.3 (loss of H₂O from backbone) |
Note: The key fragment ions listed correspond to the non-deuterated sphingosine backbone. The fragmentation of the deuterated acyl chain is not typically used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structural integrity of the sphingosine backbone of the molecule. The deuteration of the C6 acyl chain means that proton signals from this part of the molecule will be absent.
Protocol: ¹H NMR Analysis
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Dissolve a sample of Ceramide C6-d7 (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
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Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the data (phasing, baseline correction, and referencing) and integrate the signals.
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Assign the chemical shifts to the corresponding protons of the sphingosine backbone.
Quantitative Data: ¹H NMR Spectroscopy
The following table lists typical chemical shift ranges for the key protons of the sphingosine backbone in a ceramide molecule.[7]
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| H-4, H-5 (Olefinic) | 5.30 - 5.80 | m |
| H-3 (CH-OH) | ~4.30 | m |
| H-2 (CH-NH) | ~3.90 - 4.20 | m |
| H-1, H-1' (CH₂-OH) | ~3.60 - 3.90 | m |
| Amide NH | ~6.20 - 6.80 | d |
| Terminal CH₃ | ~0.88 | t |
Biological Role and Signaling Pathways
While Ceramide C6-d7 is primarily used as a research tool for quantification, it is employed to study the pathways of its non-deuterated analog, C6 ceramide. Ceramides are central hubs in sphingolipid metabolism and signaling. They are generated through three main pathways: de novo synthesis, the breakdown of sphingomyelin by sphingomyelinases (SMases), and the salvage pathway.[8] These pathways are activated by various cellular stressors, such as TNF-α, Fas ligand, and chemotherapy, leading to the activation of downstream effectors that mediate cellular responses.
Caption: A simplified ceramide signaling pathway leading to apoptosis.
Conclusion
Ceramide C6-d7 is an essential tool for lipidomics research. Its synthesis via robust amide coupling chemistry and straightforward characterization by mass spectrometry and NMR make it accessible for laboratory production. As a stable isotope-labeled internal standard, it enables accurate and precise quantification of C6 ceramide, facilitating detailed investigations into the complex roles of short-chain ceramides in health and disease. This guide provides the foundational knowledge for its synthesis, characterization, and application in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C6 Ceramide-d7 (d18:1-d7/6:0) price,buy C6 Ceramide-d7 (d18:1-d7/6:0) - chemicalbook [m.chemicalbook.com]
